molecular formula C18H37NO B13419732 (+)-Deoxocassine

(+)-Deoxocassine

Cat. No.: B13419732
M. Wt: 283.5 g/mol
InChI Key: FJQJNVCOIJSMGZ-RCCFBDPRSA-N
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Description

(+)-Deoxocassine is a naturally occurring alkaloid that has garnered significant interest due to its unique chemical structure and potential applications in various scientific fields. This compound is known for its complex molecular framework, which includes multiple chiral centers, making its synthesis and study particularly challenging and intriguing for chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Deoxocassine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often require precise temperature control and the use of specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in catalytic methods and continuous flow chemistry are being explored to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(+)-Deoxocassine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride.

    Substitution: In these reactions, one functional group in the molecule is replaced by another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(+)-Deoxocassine has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying complex organic synthesis and chiral catalysis.

    Biology: Researchers are exploring its potential as a bioactive molecule with various physiological effects.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain diseases.

    Industry: Its unique properties make it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+)-Deoxocassine involves its interaction with specific molecular targets within biological systems. It is believed to modulate certain biochemical pathways, although the exact molecular targets and pathways are still under investigation. Understanding these interactions is crucial for harnessing its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Cassine: Another alkaloid with a similar structure but different stereochemistry.

    Deoxocassine: The non-chiral form of the compound.

    Cassine Derivatives: Various derivatives with slight modifications to the molecular structure.

Uniqueness

What sets (+)-Deoxocassine apart from these similar compounds is its specific chiral configuration, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for both fundamental research and potential practical applications.

Properties

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

(2S,3R,6R)-6-dodecyl-2-methylpiperidin-3-ol

InChI

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(20)16(2)19-17/h16-20H,3-15H2,1-2H3/t16-,17+,18+/m0/s1

InChI Key

FJQJNVCOIJSMGZ-RCCFBDPRSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)C)O

Canonical SMILES

CCCCCCCCCCCCC1CCC(C(N1)C)O

Origin of Product

United States

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